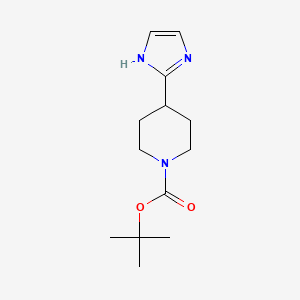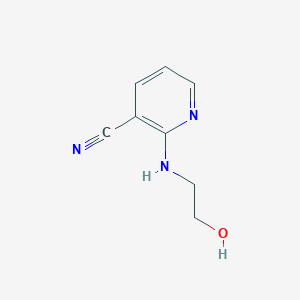
3-Cyclopropylpyridin-2-amine
Overview
Description
Scientific Research Applications
Chemical Synthesis and Derivatives
3-Cyclopropylpyridin-2-amine has been involved in various chemical synthesis processes. For instance, it has been used in copper-promoted N-cyclopropylations of anilines and amines, leading to the creation of N-cyclopropyl derivatives. This process showcases the role of this compound in facilitating novel chemical transformations (Bénard, Neuville, & Zhu, 2010). Additionally, its use in the palladium-catalyzed carbonylative cyclization of amines demonstrates its versatility in forming complex molecular structures, such as γ-lactams (Hernando et al., 2016).
Material Science and Catalysis
In material science and catalysis, this compound has played a role in the synthesis of functionalized oxindoles and other complex molecules. The creation of 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles through one-pot reactions involving this compound has implications for the development of materials with unique properties (Filatov et al., 2017).
Pharmaceutical and Biomedical Research
This compound is also relevant in pharmaceutical and biomedical research. Its involvement in the creation of N-substituted 2-amino-1,6-naphthyridine derivatives through microwave irradiation offers insights into the development of compounds for biomedical screening (Han et al., 2010). Furthermore, studies on electrophilic aminations with oxaziridines have utilized this compound, highlighting its potential in synthesizing a wide range of biologically relevant molecules (Andreae & Schmitz, 1991).
Safety and Hazards
The safety data sheet for 3-Cyclopropylpyridin-2-amine indicates that it is for R&D use only and not for medicinal, household, or other use . The safety data sheet also indicates that it has some hazards, including acute toxicity, skin irritation, eye irritation, and specific target organ toxicity .
Properties
IUPAC Name |
3-cyclopropylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTBNTIAVIFETQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591778 | |
| Record name | 3-Cyclopropylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878805-25-5 | |
| Record name | 3-Cyclopropylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(2-Ethylphenoxy)methyl]piperidine](/img/structure/B1318931.png)

![3H-Pyrrolo[3,2-B]pyridine](/img/structure/B1318939.png)





